1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole
Overview
Description
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole typically involves the reaction of ethyl acetoacetate with phenylhydrazine. This reaction proceeds through a cyclization mechanism, forming the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process can be catalyzed by acids or bases to enhance the reaction rate .
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups such as halogens or alkyl groups are introduced into the pyrazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole has several scientific research applications:
Medicine: It is an impurity of Edaravone, a medication used for the recovery from stroke.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole involves its ability to scavenge free radicals and inhibit lipid peroxidation. This action helps in reducing oxidative damage to brain cells, vascular endothelial cells, and nerve cells. The compound’s antioxidant properties are attributed to its interaction with reactive oxygen species (ROS), thereby preventing cellular damage.
Comparison with Similar Compounds
1-Phenyl-3-ethoxy-5-methyl-1H-pyrazole can be compared with other pyrazole derivatives such as:
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
3-Ethoxy-5-methyl-1-phenylpyrazole: Similar in structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Properties
IUPAC Name |
3-ethoxy-5-methyl-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-3-15-12-9-10(2)14(13-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWFSPNDNDOJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C(=C1)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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